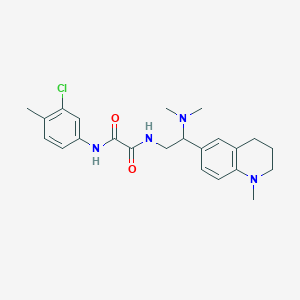

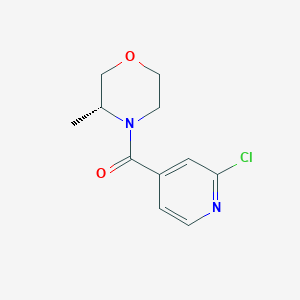

3-(4-(5-(4-氟苯基)-1,3,4-噁二唑-2-基)哌啶-1-甲酰)-1-甲基吡啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one involves various organic reactions. For instance, the synthesis of 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole derivatives and their subsequent reactions with different amines such as pyrrolidine, piperidine, and morpholine to yield corresponding oxadiazole derivatives has been reported . Similarly, the synthesis of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring has been achieved through S-substitution reactions of 5-mercapto-1,3,4-oxadiazole analogs, followed by reactions with carbon disulfide . These methods demonstrate the versatility of 1,3,4-oxadiazole derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray diffraction studies. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, with its structure confirmed by single crystal XRD data . The compound crystallized in the monoclinic crystal system with specific unit cell parameters, and the molecules were linked through weak intermolecular interactions and aromatic π–π stacking interactions, which contribute to the three-dimensional architecture of the crystal .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, where carbamimide and 3-fluorobenzoic acid were condensed in the presence of coupling agents . The reactivity of the 1,3,4-oxadiazole ring is a key feature in these syntheses, allowing for the introduction of various substituents and the formation of diverse heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of the 1,3,4-oxadiazole ring and various substituents like fluorophenyl groups and piperidine moieties influence the compounds' polarity, solubility, and potential biological activity. The crystallographic data provide insights into the solid-state properties, such as molecular packing and intermolecular interactions, which can affect the compound's stability and reactivity . The herbicidal activity of 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring has been examined, showing moderate to high levels of activity against certain weeds, indicating the potential agricultural applications of these compounds .

科学研究应用

生物活性和应用

抗菌和驱虫活性

对类似化合物的研究显示出中等的抗菌和驱虫活性。例如,对叔丁基4-(5-(3-氟苯基)-1,2,4-噁二唑-3-基)哌嗪-1-羧酸酯的研究表明具有这些活性,暗示了在治疗特定感染和寄生虫侵袭方面的潜在应用(Sanjeevarayappa et al., 2015)。

抗真菌剂

具有1,3,4-噁二唑结构的化合物,类似于所讨论的化学物质,已被发现对各种真菌感染有效。一项合成新型3-(1-(1-取代哌啶-4-基)-1H-1,2,3-三唑-4-基)-5-取代苯基-1,2,4-噁二唑的研究显示出有希望的抗真菌性能(Sangshetti & Shinde, 2011)。

除草活性

一些1,3,4-噁二唑衍生物已被用作除草剂,暗示了潜在的农业应用。例如,带有1,3,4-噁二唑环的5-氯-3-氟-2-苯氧基吡啶表现出强效的除草活性(Tajik & Dadras, 2011)。

酶抑制

类似于所讨论的化学物质的化合物显示出对丁酰胆碱酯酶(BChE)等酶的抑制作用。这表明在酶抑制有益的情况下具有治疗应用的潜力(Khalid et al., 2016)。

抗微生物特性

一些衍生物显示出强效的抗微生物活性,暗示了它们在对抗细菌感染中的用途。例如,2-(5-巯基)-1,3-噁二唑-2-基甲基-1,2,4-三唑-3-酮衍生物对各种细菌菌株表现出良好至中等的活性(Demirbaş等,2010)。

抗癌剂

一些哌啶-4-羧酸乙酯连接的1,3,4-噁二唑杂合物显示出有希望的抗癌性能。这表明在开发新的癌症治疗方面具有潜在应用(Rehman et al., 2018)。

抗结核活性

一些衍生物已被合成用于其抗结核活性,表明在结核病治疗中具有潜在用途(Foks et al., 2004)。

属性

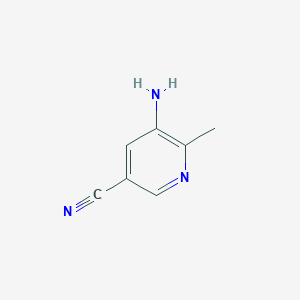

IUPAC Name |

3-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3/c1-24-10-2-3-16(19(24)26)20(27)25-11-8-14(9-12-25)18-23-22-17(28-18)13-4-6-15(21)7-5-13/h2-7,10,14H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCXIHHVKDHYMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2499284.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2499288.png)

![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499290.png)

![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B2499293.png)

![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2499295.png)

![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2499297.png)